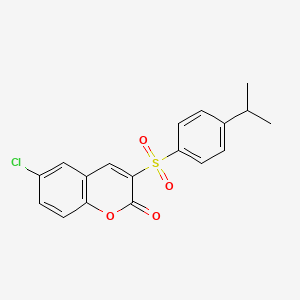![molecular formula C9H15IN2O B2396889 [4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol CAS No. 2101199-37-3](/img/structure/B2396889.png)
[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of [4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol may have anti-inflammatory and anti-cancer effects. It has also been shown to have an impact on the central nervous system, affecting neurotransmitter levels and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is its potential for use in various fields. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its further development and application.
Orientations Futures
There are several future directions for research on [4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol. These include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use as a pesticide and in the synthesis of novel materials. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of [4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol involves the reaction of 4-iodopyrazole with 3-methyl-1-butanol in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium borohydride to obtain the final product.
Applications De Recherche Scientifique
[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use in the synthesis of novel materials.
Propriétés
IUPAC Name |
[4-iodo-1-(3-methylbutyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5,7,13H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCBBAJNAGGFGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)CO)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2396806.png)
![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)
![N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2396810.png)
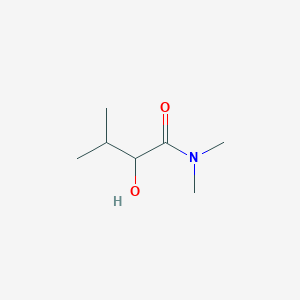
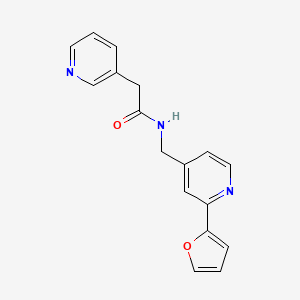
![(Z)-ethyl 2-(2-((2-chloro-5-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396815.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396816.png)
![3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396817.png)
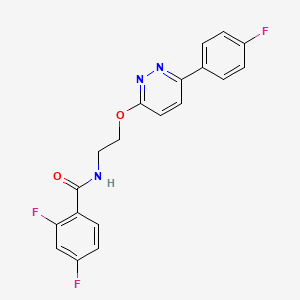
![2-Chloro-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2396820.png)
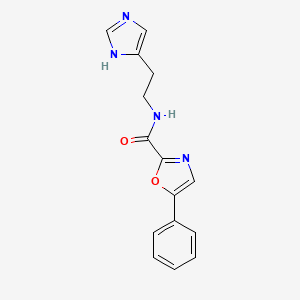
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2396822.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2396824.png)
